4-Ethylbenzyl alcohol

CAS No.: 768-59-2

Cat. No.: VC3710587

Molecular Formula: C9H12O

Molecular Weight: 136.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 768-59-2 |

|---|---|

| Molecular Formula | C9H12O |

| Molecular Weight | 136.19 g/mol |

| IUPAC Name | (4-ethylphenyl)methanol |

| Standard InChI | InChI=1S/C9H12O/c1-2-8-3-5-9(7-10)6-4-8/h3-6,10H,2,7H2,1H3 |

| Standard InChI Key | YSLBFFIVJGJBSA-UHFFFAOYSA-N |

| SMILES | CCC1=CC=C(C=C1)CO |

| Canonical SMILES | CCC1=CC=C(C=C1)CO |

Introduction

Chemical Structure and Properties

Molecular Structure

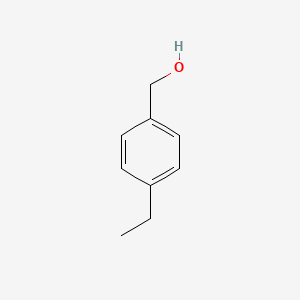

4-Ethylbenzyl alcohol consists of a benzene ring with an ethyl group (-CH₂CH₃) at the para position (position 4) and a hydroxymethyl group (-CH₂OH) attached directly to the benzene ring. This arrangement gives the molecule its characteristic reactivity profile and physical properties .

The structural formula can be represented as:

Chemical Formula: C₉H₁₂O

Molecular Weight: 136.19 g/mol

The structure features three main functional components:

-

A benzene ring (aromatic core)

-

An ethyl substituent at the para position

-

A primary alcohol (hydroxymethyl) group

Structural Identification

The compound can be identified using various spectroscopic and computational methods. Modern chemical databases provide several identifiers that help in unambiguous identification:

| Identifier Type | Value |

|---|---|

| IUPAC Name | (4-ethylphenyl)methanol |

| InChI | InChI=1S/C9H12O/c1-2-8-3-5-9(7-10)6-4-8/h3-6,10H,2,7H2,1H3 |

| InChIKey | YSLBFFIVJGJBSA-UHFFFAOYSA-N |

| SMILES | CCC1=CC=C(C=C1)CO |

Nomenclature and Identification

Common Names and Synonyms

4-Ethylbenzyl alcohol is known by several synonyms in chemical literature and commercial contexts:

Registry Numbers and Database Identifiers

Various chemical registries and databases assign unique identifiers to this compound:

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 768-59-2 |

| PubChem CID | 13034 |

| PubChem SID | 134978138 |

| MDL Number | MFCD00004666 |

| EINECS | 212-198-8 |

Physical Properties

General Physical Characteristics

4-Ethylbenzyl alcohol typically appears as a yellow liquid at standard temperature and pressure with characteristic aromatic odor . Its physical state and appearance are important considerations for handling and storage.

Thermodynamic Properties

The compound exhibits the following thermodynamic properties:

| Property | Value |

|---|---|

| Melting Point | 85-86.5°C |

| Boiling Point | 241.8°C at 760 mmHg |

| Flash Point | 104.4°C |

| Density | 1 g/cm³ |

Molecular Properties

Additional molecular properties that characterize this compound include:

| Property | Value |

|---|---|

| Exact Mass | 136.089 g/mol |

| Polar Surface Area (PSA) | 20.23 |

| LogP | 1.74130 |

| Index of Refraction | n20/D 1.527 |

These physical properties are essential for predicting the compound's behavior in various chemical processes, solubility characteristics, and potential applications.

Chemical Reactivity

Functional Group Reactivity

4-Ethylbenzyl alcohol features two key reactive sites:

-

The primary alcohol (-CH₂OH) group, which can undergo typical alcohol reactions including:

-

The aromatic ring with an ethyl substituent, which can participate in:

-

Electrophilic aromatic substitution reactions

-

Side-chain oxidation

-

Further functionalization of the ethyl group

-

The benzylic position (the carbon between the aromatic ring and the hydroxyl group) is particularly reactive due to resonance stabilization of any resulting carbocation.

Synthesis Methods

Industrial Preparation

While the search results don't provide direct methods for synthesizing 4-ethylbenzyl alcohol, they do mention a related compound, 4-ethylbenzyl chloride, which provides insight into potential synthetic routes. The patent information suggests that ethylbenzene can serve as a starting material for chloromethylation reactions .

A potential synthesis pathway for 4-ethylbenzyl alcohol could involve:

-

Chloromethylation of ethylbenzene to produce 4-ethylbenzyl chloride

-

Subsequent hydrolysis or nucleophilic substitution to convert the chloride to the alcohol

Laboratory Scale Synthesis

On a laboratory scale, 4-ethylbenzyl alcohol might be prepared through:

-

Reduction of 4-ethylbenzaldehyde using reducing agents like sodium borohydride

-

Grignard reaction with 4-ethylbromobenzene and formaldehyde

-

Selective reduction of 4-ethylbenzoic acid or its esters

The patent information suggests that chlorosulfonic acid, acetal, and Lewis acids like tris(pentafluorophenyl)borane can be used in the preparation of related compounds under controlled conditions .

Applications and Uses

Chemical Intermediate

4-Ethylbenzyl alcohol serves as a valuable intermediate in organic synthesis. Its potential applications include:

-

Preparation of esters for fragrance and flavor applications

-

Synthesis of pharmaceutical intermediates

-

Production of specialty chemicals and fine chemicals

-

Starting material for the synthesis of 4-ethylbenzyl chloride and other derivatives

Research Applications

In research settings, 4-ethylbenzyl alcohol may be used for:

-

Structure-activity relationship studies in medicinal chemistry

-

Development of new synthetic methodologies

-

Preparation of reference standards for analytical chemistry

The search results mention a research paper "Anaerobic activation of p-cymene in denitrifying betaproteobacteria: methyl group hydroxylation versus addition to fumarate," published in Applied and Environmental Microbiology, suggesting potential applications in microbial metabolism studies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume